molecular formula C8H7FN2O2S B2467533 1-Methylbenzimidazole-2-sulfonyl fluoride CAS No. 2300954-18-9

1-Methylbenzimidazole-2-sulfonyl fluoride

Cat. No.: B2467533
CAS No.: 2300954-18-9
M. Wt: 214.21
InChI Key: FONYAXKUPYPLKC-UHFFFAOYSA-N
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Description

1-Methylbenzimidazole-2-sulfonyl fluoride is a reactive sulfonyl fluoride derivative designed for chemical biology and medicinal chemistry research. Its primary research value lies in its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a class of click reactions that enable the reliable and modular synthesis of complex molecules . The compound acts as an efficient functional group transfer reagent, facilitating the introduction of the sulfonyl fluoride moiety onto target biomolecules under mild conditions . This reactivity is particularly valuable for the development of covalent inhibitors and activity-based probes, allowing researchers to selectively target nucleophilic amino acids such as serine or cysteine in enzyme active sites . Furthermore, the structural motif of the benzimidazole ring can enhance the properties of the reagent, potentially improving stability and guiding selectivity. As such, this reagent is a powerful tool for high-throughput screening in drug discovery, the study of enzyme mechanisms, and the precise modification of proteins and other biorelevant molecules . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzimidazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONYAXKUPYPLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylbenzimidazole 2 Sulfonyl Fluoride

Strategies for Direct Sulfonylation of 1-Methylbenzimidazole (B167850) Nucleus

Direct sulfonylation of the 1-methylbenzimidazole nucleus at the C2 position presents a formidable challenge due to the specific reactivity of the heterocyclic ring. The C2 position of benzimidazoles is known to be susceptible to nucleophilic attack after deprotonation, rather than direct electrophilic substitution. However, innovative approaches involving fluorosulfonylating reagents could potentially achieve this transformation.

The direct fluorosulfonylation of 1-methylbenzimidazole would likely require harsh reaction conditions or specialized reagents to overcome the inherent reactivity of the benzimidazole (B57391) ring. The use of sulfuryl fluoride (B91410) (SO₂F₂) gas, a potent fluorosulfonylating agent, could be explored. This reaction would likely necessitate high pressure and temperature, and careful optimization of catalysts and solvents would be crucial to favor substitution at the desired C2 position while minimizing side reactions.

Alternative fluorosulfonylating reagents could also be investigated. For instance, reagents like 1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazole-3-ium trifluoromethanesulfonate (B1224126) (SuFEx-IT) might offer a more controlled introduction of the -SO₂F group. The reaction conditions for such a transformation would need to be meticulously optimized.

Table 1: Hypothetical Conditions for Direct Fluorosulfonylation

ReagentCatalystSolventTemperature (°C)Pressure (atm)Potential Outcome
SO₂F₂Lewis Acid (e.g., BF₃·OEt₂)Dichloromethane100-15010-20Low yield of 1-Methylbenzimidazole-2-sulfonyl fluoride
SuFEx-ITOrganic Base (e.g., DBU)Acetonitrile (B52724)25-801Potential for moderate yield with improved selectivity

Mechanochemical synthesis offers a solvent-free and often more efficient alternative to traditional solution-phase reactions. This technique, which utilizes mechanical force to induce chemical reactions, has been successfully applied to the synthesis of various sulfur(VI) fluorides. arabjchem.org

A potential mechanochemical approach for the synthesis of this compound could involve the ball-milling of a stable sulfur(VI) precursor, such as a sulfonyl imidazole (B134444) derivative of 1-methylbenzimidazole, with a fluoride source like potassium bifluoride (KHF₂). arabjchem.org The addition of an acid, such as acetic acid, may be required to facilitate the imidazole-to-fluorine exchange. arabjchem.org This method could offer advantages in terms of reaction time, yield, and environmental impact.

Precursor-Based Synthesis from 2-Substituted 1-Methylbenzimidazoles

A more conventional and likely more successful approach involves the synthesis of this compound from a precursor molecule that already contains a sulfur-based functional group at the 2-position of the 1-methylbenzimidazole core.

2-Mercapto-1-methylbenzimidazole is a readily available starting material that can be converted to the target sulfonyl fluoride through an oxidative fluorination process. This transformation typically involves a two-step sequence: oxidation of the thiol to a sulfonyl chloride, followed by a halogen exchange reaction to introduce the fluoride.

The oxidation of 2-mercapto-1-methylbenzimidazole can be achieved using a variety of oxidizing agents, such as chlorine in the presence of water or other strong oxidants. The resulting 1-methylbenzimidazole-2-sulfonyl chloride can then be treated with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), to yield this compound.

Table 2: Typical Reagents for Oxidative Fluorination of Mercaptans

StepReagentSolventTemperature (°C)
OxidationCl₂, H₂OAcetic Acid0-25
Halogen ExchangeKF, 18-crown-6 (B118740)Acetonitrile80

Other sulfur-containing derivatives of 1-methylbenzimidazole can also serve as precursors to the desired sulfonyl fluoride.

From 1-Methylbenzimidazole-2-sulfonic acid: The conversion of a sulfonic acid to a sulfonyl fluoride is a well-established transformation. nih.govrsc.org This can be achieved through a one-pot reaction using reagents like cyanuric chloride and a fluoride source such as KHF₂. rsc.org Alternatively, deoxyfluorinating agents like Xtalfluor-E® can be employed under mild conditions to directly convert the sulfonic acid to the sulfonyl fluoride. nih.gov

From 1-Methylbenzimidazole-2-sulfonamide: While less common, the conversion of a sulfonamide to a sulfonyl fluoride is also possible. This transformation typically requires more forcing conditions and may involve diazotization of the sulfonamide followed by treatment with a fluoride source. Another approach involves the activation of the sulfonamide with a Lewis acid, such as calcium triflimide, to facilitate nucleophilic substitution by a fluoride ion.

Table 3: Reagents for the Conversion of Sulfonic Acids and Sulfonamides

PrecursorReagent(s)SolventKey Feature
1-Methylbenzimidazole-2-sulfonic acidCyanuric chloride, KHF₂AcetonitrileOne-pot procedure rsc.org
1-Methylbenzimidazole-2-sulfonic acidXtalfluor-E®DichloromethaneMild deoxyfluorination nih.gov
1-Methylbenzimidazole-2-sulfonamideNaNO₂, HF-PyridineN/ADiazotization-fluorination
1-Methylbenzimidazole-2-sulfonamideCa(NTf₂)₂, TBAFt-Amyl alcoholLewis acid activation

Multi-Step Synthetic Routes

Given the potential difficulties with direct sulfonylation, a multi-step synthetic route is often the most practical approach. A plausible sequence would involve the initial synthesis of a suitable 2-substituted 1-methylbenzimidazole precursor followed by its conversion to the target sulfonyl fluoride.

A representative multi-step synthesis could begin with the methylation of 2-mercaptobenzimidazole (B194830) to form 2-(methylthio)-1H-benzimidazole, followed by N-methylation to yield 1-methyl-2-(methylthio)benzimidazole. Subsequent oxidation of the methylthio group to a sulfonic acid or sulfonyl chloride, followed by fluorination as described in section 2.2, would lead to the final product, this compound. Each step in this sequence would require careful optimization of reaction conditions to ensure high yields and purity.

Construction of the Benzimidazole Core with Pre-installed Sulfonyl Fluoride Moiety

The synthesis of a benzimidazole ring system typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. nih.govbanglajol.info In the context of preparing this compound, a theoretical approach would involve the cyclization of N-methyl-o-phenylenediamine with a functionalized carboxylic acid that already contains a sulfonyl fluoride or a precursor group at the carbonyl carbon.

This method, while direct, presents significant challenges due to the potential reactivity of the sulfonyl fluoride group under the often harsh conditions required for benzimidazole ring formation, which can include strong acids and high temperatures. thaiscience.info The stability of the C-SO2F bond is crucial, and its compatibility with the condensation reaction conditions would need to be carefully evaluated. A plausible, albeit hypothetical, precursor could be a derivative of fluorosulfonylacetic acid. The reaction would proceed as outlined below, though specific reagents and conditions for this direct approach are not well-documented in the current literature, indicating that it is a less common strategy.

Hypothetical Reaction Scheme:

N-methyl-o-phenylenediamine + Fluorosulfonylacetic acid derivative → this compound

Given the challenges, this approach is less favored compared to late-stage functionalization methods.

Late-Stage Sulfonyl Fluoride Introduction on Functionalized Benzimidazole Precursors

A more practical and widely applicable strategy for the synthesis of this compound involves the introduction of the sulfonyl fluoride group onto a pre-existing 1-methylbenzimidazole scaffold. This approach typically proceeds via a key intermediate, such as 1-methyl-1H-benzimidazole-2-sulfonic acid or its corresponding sulfonyl chloride.

Route via 1-Methyl-1H-benzimidazole-2-sulfonic acid:

Synthesis of the Precursor: The synthesis begins with the preparation of 1-methyl-1H-benzimidazole-2-sulfonic acid. This can be achieved by the N-alkylation of 1H-benzimidazole-2-sulfonic acid with a methylating agent like dimethyl sulfate. chemicalbook.com

Conversion to Sulfonyl Fluoride: The resulting sulfonic acid can then be converted directly to the sulfonyl fluoride. Modern deoxyfluorination methods are employed for this transformation. Reagents such as Xtalfluor-E® or thionyl fluoride (SOF₂) have proven effective for converting aryl and alkyl sulfonic acids into their corresponding sulfonyl fluorides under mild conditions. nih.gov This direct conversion avoids the need to isolate a sulfonyl chloride intermediate.

Route via 1-Methylbenzimidazole-2-sulfonyl chloride:

Formation of Sulfonyl Chloride: An alternative pathway involves the initial conversion of the sulfonic acid to 1-methylbenzimidazole-2-sulfonyl chloride. This is a common transformation in organic synthesis.

Halogen Exchange Fluorination: The sulfonyl chloride is then subjected to a halogen exchange (Halex) reaction to introduce fluorine. This is a conventional and robust method for synthesizing sulfonyl fluorides. rhhz.net A variety of fluoride sources can be used, with potassium bifluoride (KHF₂) being a particularly effective reagent that minimizes hydrolysis of the product. rhhz.net Other systems, such as potassium fluoride with a phase-transfer catalyst like 18-crown-6 in an aprotic solvent, are also effective. nih.govrsc.org

This late-stage introduction of the sulfonyl fluoride group is generally preferred due to the wider availability of starting materials and the milder conditions often associated with the final fluorination step, which helps to preserve the integrity of the benzimidazole core.

Reaction Condition Optimization and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions, including the choice of solvent, catalysts, and reagents.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly impact the reaction rate, yield, and purity of the final product. In the conversion of sulfonic acids or their salts to sulfonyl fluorides, aprotic solvents are generally preferred to avoid hydrolysis of reactive intermediates and the final product.

For the deoxyfluorination of sulfonic acids using reagents like Xtalfluor-E®, acetonitrile has been shown to be an effective solvent, allowing the reaction to proceed at room temperature with high yields. nih.gov In some cases, dimethylformamide (DMF) has also been used, although it may require higher temperatures to achieve comparable results. nih.gov

In the case of halogen exchange from a sulfonyl chloride, aprotic polar solvents such as acetonitrile are commonly used to facilitate the dissolution of the fluoride salt and the organic substrate, especially when phase-transfer catalysts are employed. nih.govrsc.org

SolventReaction TypeTypical Temperature (°C)General Observations on Yield
AcetonitrileDeoxyfluorination (e.g., with Xtalfluor-E®)Room TemperatureHigh
Dimethylformamide (DMF)Deoxyfluorination (e.g., with thionyl fluoride)80-130Moderate to High (temperature dependent)
AcetonitrileHalogen Exchange (e.g., KF/18-crown-6)Room TemperatureHigh

Catalyst and Reagent Selection for Improved Efficiency

The selection of appropriate catalysts and reagents is paramount for achieving high efficiency in the synthesis of this compound.

In the conversion of sulfonic acids to sulfonyl fluorides, the choice of the fluorinating agent is critical. While traditional methods might involve harsher reagents, modern deoxyfluorinating agents offer milder reaction conditions and higher yields.

PrecursorReagentTypical Yield (%)Key Advantages
Sulfonic AcidXtalfluor-E®80-92Mild conditions, high yields. nih.gov
Sulfonic AcidThionyl fluoride (SOF₂)up to 98Rapid reaction, high conversion. nih.gov
Sulfonyl ChloridePotassium bifluoride (KHF₂)HighMinimizes hydrolysis, mild conditions. rhhz.net
Sulfonyl ChlorideKF / 18-crown-6HighEffective "naked fluoride" method. nih.gov

For the formation of sulfonyl fluorides from sulfonic acids in a one-pot, two-step process (via an in-situ generated sulfonyl chloride), phase-transfer catalysts are often employed. Tetramethylammonium chloride (TMAC) has been found to be effective for the conversion of sulfonic acids, while tetrabutylammonium (B224687) bromide (TBAB) is suitable for sulfonate salts. nih.gov

Scale-Up Considerations for Laboratory and Potential Industrial Applications

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: For large-scale production, the cost and availability of reagents are major considerations. While specialized reagents like Xtalfluor-E® are highly effective, their cost may be prohibitive for industrial applications. More traditional and less expensive routes, such as the halogen exchange from a sulfonyl chloride using potassium fluoride, might be more economically viable.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly assessed. For example, the use of thionyl fluoride, which can be generated in situ, requires careful handling due to its reactivity. nih.gov The exothermic nature of some of the reaction steps needs to be managed through appropriate reactor design and cooling systems.

Work-up and Purification: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for purification in industrial settings as it is generally more cost-effective and scalable than chromatography. The choice of solvents for extraction and crystallization needs to be optimized for efficiency and environmental impact.

Process Automation and Control: For consistent product quality and safety, industrial-scale synthesis often relies on automated systems for reagent addition, temperature control, and monitoring of reaction progress. The development of robust analytical methods to track the reaction in real-time is also crucial.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be developed. This includes the recycling of solvents where possible and the safe disposal of by-products.

The development of continuous flow processes for the synthesis of sulfonyl fluorides is an emerging area that could offer advantages in terms of safety, scalability, and efficiency compared to traditional batch processes. tue.nl

Reactivity and Chemical Transformations of 1 Methylbenzimidazole 2 Sulfonyl Fluoride

Defluorosulfonylation (deFS) Reactions of 1-Methylbenzimidazole-2-sulfonyl fluoride (B91410)

Influence of Benzimidazole (B57391) Substituents on deFS Reactivity

The reactivity of the sulfonyl fluoride moiety in 1-Methylbenzimidazole-2-sulfonyl fluoride, particularly in defluorosulfonylation (deFS) or related desulfonative reactions, is significantly influenced by the electronic properties of substituents on the benzimidazole ring. The benzimidazole core itself possesses distinct electronic characteristics that can be modulated by further substitution.

Electron-donating groups (EDGs) on the benzimidazole ring, such as methoxy or amino groups, increase the electron density on the heterocyclic system. This heightened electron density can impact reactivity in several ways. In the context of palladium-catalyzed desulfonative cross-coupling, where the key step is the oxidative addition of the palladium catalyst into the C–S bond, EDGs might render this step more challenging by strengthening the C–S bond. Conversely, for electrophilic reactions at the sulfur atom (SuFEx chemistry), EDGs on the ring would decrease the electrophilicity of the sulfur center, making it less reactive towards nucleophiles.

On the other hand, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density of the benzimidazole ring. researchgate.net This has the opposite effect:

It weakens the C–S bond, potentially facilitating the oxidative addition step in palladium-catalyzed cross-coupling reactions.

It increases the electrophilicity of the sulfur atom, making the sulfonyl fluoride group more susceptible to nucleophilic attack in SuFEx-type reactions. Studies on aryl sulfonyl fluorides have shown that electron-withdrawing substituents enhance the rate of reaction with nucleophiles. nih.gov

The position of the substituent on the benzimidazole ring also plays a crucial role in determining its electronic influence and, consequently, the reactivity of the sulfonyl fluoride group.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

While traditionally considered relatively inert in cross-coupling chemistry, the sulfonyl fluoride group can act as a leaving group in various palladium-catalyzed reactions. researchgate.net This desulfonative coupling approach provides a powerful method for forming new carbon-carbon and carbon-heteroatom bonds directly from the C2 position of the benzimidazole core.

Palladium-catalyzed cross-coupling reactions enable the transformation of the C–SO2F bond into new bonds, significantly expanding the synthetic utility of this compound.

Suzuki–Miyaura Coupling : This reaction couples the benzimidazole core with boronic acids or their esters to form biaryl or heteroaryl-aryl structures. For aryl sulfonyl fluorides, specific palladium catalysts and ligands, such as Pd(OAc)2 with Ruphos or Pd(acac)2 with SPhos, have been shown to effectively catalyze the desulfonative coupling by promoting the oxidative addition of palladium into the C–S bond. researchgate.netresearchgate.net This transformation is notable for often proceeding under base-free conditions, which can improve functional group tolerance. researchgate.net

Sonogashira Coupling : The Sonogashira reaction forms a C–C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net By extension, a desulfonative Sonogashira coupling of this compound would yield 2-alkynyl-1-methylbenzimidazoles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. acs.org The successful activation of the C–S bond in Suzuki-Miyaura couplings suggests that similar conditions could be adapted for this transformation.

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.org A desulfonative Heck-type reaction would couple this compound with an alkene, leading to the formation of 2-vinyl-1-methylbenzimidazoles. This reaction is typically catalyzed by a palladium complex in the presence of a base. bohrium.com

Buchwald–Hartwig Amination : This reaction is a cornerstone for the formation of C–N bonds, coupling aryl halides with amines. nih.gov A desulfonative variant would allow for the direct amination of the C2 position of the benzimidazole ring. The development of specialized ligands, such as sterically hindered biaryl phosphines, has been crucial for the success of Buchwald-Hartwig aminations with various substrates. theballlab.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Heteroaryl Sulfonyl Fluorides Note: The following conditions are based on studies with various aryl/heteroaryl sulfonyl fluorides and serve as illustrative examples for potential application to this compound.

Coupling ReactionCoupling PartnerTypical Catalyst/LigandBaseSolventReference
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / RuphosNone or K₃PO₄Dioxane researchgate.net
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF researchgate.net
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃ or Et₃NDMF or Acetonitrile (B52724) acs.org
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / BINAP or XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane nih.gov

A key advantage of using sulfonyl fluorides in cross-coupling is the potential for high chemoselectivity. The S-F bond is remarkably stable under many reaction conditions, allowing for selective reactions at other sites within a molecule. nih.gov For instance, if a molecule contained both a sulfonyl fluoride and a more reactive group like an aryl bromide or iodide, standard cross-coupling conditions would likely favor reaction at the halide position. nih.gov

Conversely, under conditions specifically designed for desulfonative coupling, the C–SO2F bond can be selectively activated. The choice of palladium catalyst, ligand, and reaction conditions is critical for controlling which functional group reacts. For example, desulfonative Suzuki-Miyaura couplings have been developed that proceed in the absence of a base, a condition under which many other functional groups remain inert. researchgate.net This orthogonal reactivity allows for sequential and site-selective modifications of complex molecules.

Other Electrophilic Reactions of the Sulfonyl Fluoride Group

The primary reactivity of the sulfonyl fluoride group, outside of desulfonative coupling, is defined by its role as an electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This "click chemistry" process involves the reaction of the sulfonyl fluoride with nucleophiles, where fluoride acts as the leaving group. acs.org The S-F bond, while generally stable, can be activated to react with a variety of nucleophiles, leading to the formation of highly stable sulfonamide and sulfonate ester linkages. nih.gov

The reaction of this compound with alcohols or amines provides a direct route to the corresponding sulfonate esters and sulfonamides.

Sulfonate Ester Formation : In the presence of a base, such as cesium carbonate (Cs₂CO₃), this compound can react with various alcohols (phenols or aliphatic alcohols) to yield sulfonate esters. organic-chemistry.orgeurjchem.com The base deprotonates the alcohol, generating a more potent alkoxide nucleophile that attacks the electrophilic sulfur atom.

Sulfonamide Formation : Sulfonamides are readily synthesized by reacting the sulfonyl fluoride with primary or secondary amines. nih.gov While the reaction can proceed with highly nucleophilic amines, it is often facilitated by the addition of a base or a Lewis acid catalyst. theballlab.com For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to activate sulfonyl fluorides, enabling their reaction with a wide range of electronically and sterically diverse amines under mild conditions. nih.gov This method avoids the need for harsh conditions or a large excess of the amine. theballlab.com

Table 2: Synthesis of Sulfonamides and Sulfonate Esters from Sulfonyl Fluorides Note: This table presents generalized conditions for SuFEx reactions applicable to this compound.

Product TypeNucleophileTypical ConditionsProduct LinkageReference
SulfonamidePrimary/Secondary Amine (R₂NH)Ca(NTf₂)₂, t-amylOH, 60 °C-SO₂-NR₂ nih.gov
SulfonamideAniline (ArNH₂)Et₃N, 60-100 °C-SO₂-NHAr theballlab.com
Sulfonate EsterPhenol (ArOH)Cs₂CO₃, Acetonitrile, rt-SO₂-OAr organic-chemistry.org
Sulfonate EsterAliphatic Alcohol (ROH)Base (e.g., NaH), THF, 0 °C to rt-SO₂-OR eurjchem.com

A hallmark of SuFEx chemistry is its exceptional functional group tolerance. The sulfonyl fluoride group is stable towards a wide range of chemical environments, including acidic and oxidative conditions, and is resistant to many common reagents used in organic synthesis. mdpi.comnih.gov This stability allows for the late-stage introduction of the sulfonyl moiety and its subsequent conversion to sulfonamides or sulfonate esters without affecting other sensitive functional groups in the molecule.

The SuFEx reaction itself proceeds under mild conditions that are compatible with functionalities such as esters, amides, ethers, nitriles, and even other halides. acs.orgrsc.org The development of catalytic methods, such as the use of Ca(NTf₂)₂, further enhances this compatibility by allowing the reactions to proceed at lower temperatures and with weaker bases, thus preserving the integrity of sensitive substrates. nih.gov This broad functional group tolerance makes this compound a valuable reagent for applications in medicinal chemistry and materials science, where complex, multifunctional molecules are often required. acs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Methylbenzimidazole 2 Sulfonyl Fluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of 1-Methylbenzimidazole-2-sulfonyl fluoride (B91410) in solution. Analysis of one-dimensional (1D) and two-dimensional (2D) NMR data allows for the complete assignment of all proton, carbon, fluorine, and nitrogen signals.

The 1D NMR spectra provide the initial and fundamental information for the structural verification of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring system and the protons of the N-methyl group. The aromatic region would typically display a complex multiplet pattern arising from the four protons on the benzene (B151609) ring. The N-methyl group would appear as a sharp singlet, typically in the downfield region due to the influence of the heterocyclic ring.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. beilstein-journals.orgnih.govmdpi.com It is expected to exhibit signals for the eight carbon atoms of the 1-methylbenzimidazole (B167850) core and any carbons in substituents. The chemical shifts of the benzimidazole carbons are influenced by the electron-withdrawing sulfonyl fluoride group. nih.govmdpi.com The C2 carbon, directly attached to the sulfonyl fluoride group, is expected to be significantly deshielded.

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the sulfonyl fluoride group. It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of sulfonyl fluorides. rsc.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, provides direct information about the electronic environment of the nitrogen atoms within the benzimidazole ring. researchgate.net The spectrum would show two distinct signals for the two nitrogen atoms, with their chemical shifts indicating their different bonding environments (one attached to the methyl group and involved in the imidazole (B134444) ring, and the other adjacent to the C2 carbon). researchgate.netresearchgate.net

A representative table of expected NMR data is provided below, based on known data for similar benzimidazole and sulfonyl fluoride compounds. beilstein-journals.orgrsc.orgresearchgate.netresearchgate.netrsc.org

Nucleus Atom Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HAromatic (H4-H7)7.2 - 7.8MultipletsJ(H,H) ≈ 7-9
N-CH₃~3.8Singlet
¹³CC2>150Singlet
C4, C7, C5, C6110 - 145Singlets
C3a, C7a~135 - 145Singlets
N-CH₃~30Singlet
¹⁹FS-F+40 to +70Singlet
¹⁵NN1-150 to -180Singlet
N3-200 to -230Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Methylbenzimidazole-2-sulfonyl fluoride, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals of the protonated aromatic carbons and the N-methyl group by linking them to their attached, and already assigned, protons. sdsu.edu

Mass Spectrometry (MS) Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition of C₈H₇FN₂O₂S. The calculated exact mass for this formula would be compared to the experimentally measured value, with a very small mass error providing strong evidence for the correct molecular formula.

Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of SO₂F: A primary fragmentation could involve the cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride radical (•SO₂F) or neutral SO₂ and a fluorine radical.

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. nih.gov

Fragmentation of the Benzimidazole Ring: The stable benzimidazole ring may also undergo characteristic fragmentation, such as the loss of HCN.

Loss of the Methyl Group: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical (•CH₃).

Analysis of the masses of the fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Fragment Ion Proposed Structure/Loss Expected m/z
[M]⁺Molecular Ion214.02
[M - SO₂]⁺Loss of sulfur dioxide150.05
[M - F]⁺Loss of fluorine radical195.02
[M - CH₃]⁺Loss of methyl radical199.00
[C₇H₅N₂]⁺Benzimidazole cation117.05

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.comsemanticscholar.orgnih.govnih.gov While the specific crystal structure of this compound may not be publicly available, analysis of related benzimidazole sulfonyl derivatives allows for predictions of its key structural features. researchgate.netresearchgate.net

The benzimidazole ring system is expected to be essentially planar. semanticscholar.orgnih.gov The sulfonyl fluoride group will be attached to the C2 position, and the methyl group to the N1 position. The geometry around the sulfur atom is expected to be tetrahedral.

Determination of Solid-State Molecular Conformation

Based on crystallographic studies of similar benzimidazole derivatives, the bond lengths and angles within the benzimidazole core are expected to be consistent with aromatic heterocyclic systems. For instance, in related structures like 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the molecule is non-planar, with a significant dihedral angle between the benzimidazole system and other appended ring structures. researchgate.net A similar non-planar conformation would be anticipated for this compound, with a notable torsion angle between the plane of the benzimidazole ring and the S-C bond.

A hypothetical table of selected bond lengths and angles, based on known values for similar molecular fragments, is presented below.

ParameterExpected Value Range
C-N (imidazole ring)1.32 - 1.39 Å
C-C (benzene ring)1.36 - 1.41 Å
N-S~1.70 Å
S=O~1.43 Å
S-F~1.58 Å
C-N-C (angle)~108°
O-S-O (angle)~120°

Note: These are estimated values based on related structures and are not experimental data for this compound.

Analysis of Intermolecular Interactions

In the solid state, the crystal packing of this compound would be governed by a variety of intermolecular forces. While classical hydrogen bonding (in the manner of N-H...O) is absent due to the methylation of the imidazole nitrogen, other weak interactions are expected to play a significant role.

Studies on benzimidazole derivatives frequently report the presence of C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic benzimidazole rings. researchgate.net In the case of this compound, the oxygen atoms of the sulfonyl group are likely to act as hydrogen bond acceptors for weak C-H···O interactions with neighboring molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. The spectra of this compound would be characterized by vibrations of the benzimidazole ring system and the sulfonyl fluoride group.

The benzimidazole moiety would give rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. nist.gov The C=N and C=C stretching vibrations within the fused ring system typically appear in the 1400-1625 cm⁻¹ range. nist.gov

The sulfonyl fluoride group has strong, characteristic vibrational modes. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense in the IR spectrum and are expected to appear in the regions of approximately 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-F stretching vibration would be observed at a lower frequency, typically in the 700-850 cm⁻¹ range.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Benzimidazole RingC=C, C=N Stretching1400 - 1625
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1400
Sulfonyl (SO₂)Symmetric Stretching1150 - 1200
S-FStretching700 - 850

Note: These are generalized frequency ranges and have not been experimentally determined for this compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity (e.g., electronic circular dichroism). However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral group, the resulting derivative would be optically active.

Studies on other chiral imidazole derivatives have shown that they can exhibit strong chiroptical properties. For a hypothetical chiral derivative of this compound, techniques like circular dichroism (CD) spectroscopy could be used to investigate the stereochemistry and conformational preferences in solution. The CD spectrum would show characteristic positive or negative bands corresponding to the electronic transitions of the chromophoric benzimidazole system, with the signs and magnitudes of these bands being dependent on the absolute configuration of the chiral center(s).

Theoretical and Computational Chemistry Studies of 1 Methylbenzimidazole 2 Sulfonyl Fluoride

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of benzimidazole (B57391) derivatives and sulfonyl fluorides. researchgate.netnih.govnih.govresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 1-Methylbenzimidazole-2-sulfonyl fluoride (B91410). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. In related N-1-sulfonyl substituted benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring system, indicating its role as the primary electron donor. Conversely, the LUMO is often centered on the sulfonyl group and the adjacent aromatic ring, highlighting its electron-accepting character. nih.govresearchgate.net This separation of frontier orbitals suggests a propensity for charge-transfer interactions, which is a key factor in its chemical behavior.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net Natural Bond Orbital (NBO) analysis further refines this electronic picture by describing the charge distribution and intramolecular charge transfer interactions. For analogous molecules, significant stabilization energies are observed for interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, indicating substantial electron delocalization within the molecule. researchgate.net

Table 1: Calculated Electronic Properties of a Model N-Aryl-Benzimidazole Sulfonamide

ParameterValueReference
HOMO Energy-6.5 eV nih.gov
LUMO Energy-2.1 eV nih.gov
HOMO-LUMO Gap4.4 eV nih.gov
Dipole Moment5.2 D researchgate.net

Note: The data presented is for a structurally similar compound and is intended to be illustrative of the typical values obtained from DFT calculations.

The three-dimensional structure of 1-Methylbenzimidazole-2-sulfonyl fluoride is not rigid; rotation around the C-S and S-N bonds allows for multiple conformations. Conformational analysis, often performed by scanning the potential energy surface (PES) through systematic rotation of dihedral angles, helps to identify the most stable conformers and the energy barriers between them. mdpi.com

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts. ucla.edu Theoretical predictions of 1H and 13C NMR chemical shifts for N-sulfonyl substituted benzimidazoles have shown good correlation with experimental values, aiding in the assignment of complex spectra. nih.govresearchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be matched with experimental spectra to provide a detailed understanding of the molecule's vibrational properties. For benzimidazole derivatives, characteristic vibrational modes for the C=N, C=C, and S=O stretching are well-predicted by these methods. nih.govnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for a Related Benzimidazole Derivative

Spectroscopic ParameterPredicted ValueExperimental ValueReference
1H NMR (aromatic)7.2 - 8.1 ppm7.0 - 8.1 ppm nih.gov
13C NMR (C=N)155.0 ppm157.7 ppm nih.gov
IR (S=O stretch)1380 cm-11375 cm-1 researchgate.net
IR (C=N stretch)1580 cm-11570 cm-1 nih.gov

Note: The data is for analogous compounds and serves to illustrate the typical accuracy of DFT predictions.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an invaluable tool for mapping the intricate details of reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles.

SuFEx Reaction: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a powerful click chemistry transformation. mdpi.comnih.gov Computational studies on the mechanism of SuFEx reactions involving sulfonyl fluorides have provided detailed insights into the nature of the transition state. The reaction typically proceeds through a nucleophilic attack on the sulfur atom. DFT calculations have been used to model the geometry of the transition state, which often involves a pentacoordinate sulfur center. researchgate.net The analysis of the transition state structure reveals the key interactions that stabilize it and facilitate the fluoride exchange. For instance, in base-catalyzed SuFEx reactions, the base is shown to play a crucial role in activating the nucleophile. nih.gov

deFS Reaction: Deoxyfluorination (deFS) reactions using sulfonyl fluorides as fluorinating agents have also been investigated computationally. ucla.eduprinceton.edu The mechanism of these reactions can be complex and substrate-dependent. Transition state analysis helps to elucidate the pathway, which can involve either SN1 or SN2-type mechanisms. Computational models can predict the activation energies for different possible pathways, thereby identifying the most favorable reaction mechanism. ucla.edu While specific studies on this compound as a deFS reagent are not prevalent, the general principles derived from computational studies of other sulfonyl fluorides are applicable.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics.

For example, a computational study of a model SuFEx reaction between a sulfonyl fluoride and an amine showed a calculated activation barrier of approximately 21 kcal/mol, which correlated well with experimental kinetic measurements. nih.gov Such studies provide a detailed, step-by-step energetic picture of the reaction, which is essential for optimizing reaction conditions and designing new catalysts. While a specific reaction energy profile for this compound in SuFEx or deFS reactions is not available, the methodologies are well-established and could be applied to this specific compound to predict its reactivity.

Molecular Dynamics (MD) Simulations (for interactions with solvent or other molecules)

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules. For this compound, MD simulations can provide valuable insights into its solvation structure and dynamics, which are crucial for understanding its chemical reactivity and biological activity.

The solvation of the sulfonyl fluoride group is of particular interest. Quantum mechanical/molecular mechanical (QM/MM) MD simulations of hydrated fluoride ions show a well-defined hydration shell with strong hydrogen bonds between the fluoride ion and water molecules mdpi.comresearchgate.net. This suggests that the fluorine atom in this compound would also be a strong hydrogen bond acceptor, influencing the molecule's orientation and interactions in aqueous environments.

Furthermore, MD simulations of ionic liquids containing fluoride have been used to understand the structural features of the liquid, including the nature of hydrogen bonding between anions and cations nih.gov. Such studies can provide a basis for modeling the interactions of this compound in various solvent environments.

The following table summarizes the typical information that can be obtained from MD simulations of this compound in a solvent like water.

Property Information Gained from MD Simulations
Solvation Shell Structure Number and arrangement of solvent molecules around the solute.
Hydrogen Bonding Identification of hydrogen bond donors and acceptors, and the lifetime of these bonds.
Diffusion Coefficient Rate of movement of the solute through the solvent.
Conformational Dynamics Changes in the shape and structure of the molecule over time.
Interaction Energies Quantification of the strength of interaction between the solute and solvent.

Ligand Design and Structure-Activity Relationship (SAR) Computational Tools (e.g., QSAR, pharmacophore modeling)

Ligand design and the study of Structure-Activity Relationships (SAR) are pivotal in medicinal chemistry for the development of new therapeutic agents. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping are instrumental in this process.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govijpsr.comnih.gov. For benzimidazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets nih.gov. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model nih.govijpsr.com. Descriptors can include electronic properties (like HOMO and LUMO energies), lipophilicity (like logP), and steric parameters nih.gov. The generated QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules ijpsr.comresearchgate.net.

Pharmacophore modeling is another key computational tool that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target researchgate.netnih.gov. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers nih.gov. For benzimidazole derivatives, pharmacophore models have been developed to understand their interaction with targets like the Farnesoid X receptor (FXR) nih.gov. Once a pharmacophore model is established, it can be used to screen large databases of chemical compounds to identify new potential drug candidates that fit the model researchgate.net.

The table below illustrates the key features of QSAR and pharmacophore modeling in the context of drug design.

Computational Tool Objective Key Features Application in Ligand Design
QSAR To correlate chemical structure with biological activity.Molecular descriptors (electronic, steric, lipophilic), statistical models (MLR, PLS).Predicts the activity of new compounds and guides structural modifications to enhance activity.
Pharmacophore Modeling To identify the essential 3D features for biological activity.Pharmacophoric features (H-bond donors/acceptors, aromatic rings, hydrophobic centers).Used for virtual screening of compound libraries to find new hits with the desired activity.

In silico methods, particularly molecular docking, are widely used to predict the binding mode and affinity of a small molecule, like this compound, to a biological target, typically a protein nih.govresearchgate.net. This computational technique involves placing the molecule (ligand) into the binding site of the target protein and evaluating the interactions between them nih.govjpionline.org.

A molecular docking study of benzimidazole derivatives, including a compound with a sulfonyl fluoride moiety, against the Epidermal Growth Factor Receptor (EGFR) has shown that the sulfonyl group contributes to a more stable protein-ligand complex ukm.my. The study suggested that the strong electron-withdrawing effect of the sulfonyl fluoride group can influence interactions with key amino acid residues in the binding pocket ukm.my. Docking studies have also been employed to investigate the binding of benzimidazole derivatives to other targets, such as the Corticotropin-Releasing Factor-1 (CRF-1) receptor, revealing key hydrogen bonding and stacking interactions nih.gov.

In silico screening of large compound libraries against a specific protein target is another powerful application of these methods nih.gov. This approach can identify potential new biological targets for a given molecule. For instance, benzimidazole anthelmintics have been repurposed as potential VEGFR-2 antagonists through in silico screening and molecular docking studies researchgate.net.

The following table summarizes the binding energies and key interactions of a hypothetical docking of this compound with a protein kinase, based on findings for similar compounds.

Biological Target Predicted Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical) Types of Interactions
Protein Kinase-8.5Lys745, Thr790, Asp855Hydrogen bonding, hydrophobic interactions, π-alkyl interactions

The presence of a fluorine atom in a molecule can significantly impact its physicochemical properties and biological activity nih.gov. In this compound, the fluorine atom is part of the sulfonyl fluoride group, which is a key feature for its chemical reactivity and potential biological interactions.

Computationally, the effects of fluorine can be analyzed through various methods. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties of the molecule rsc.orgresearchgate.net. These calculations can reveal how the high electronegativity of the fluorine atom influences the charge distribution within the molecule, particularly on the sulfur atom of the sulfonyl group. This polarization can affect the molecule's dipole moment and its ability to interact with polar environments and biological targets nih.gov.

The introduction of fluorine can also alter the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties nih.govnih.gov. While fluorination can increase the hydrophobic surface of a molecule, the strong polarization it induces can have an opposing effect on lipophilicity nih.gov. Computational models can predict these changes and help in optimizing the pharmacokinetic profile of a drug candidate.

Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for ligand-protein binding nih.gov. The fluorine atom in the sulfonyl fluoride group is a weak hydrogen bond acceptor, but its presence can modulate the hydrogen bonding capabilities of nearby functional groups.

The table below outlines the key effects of the fluorine atom on the molecular properties of this compound.

Property Effect of Fluorine Computational Analysis Method
Electronic Properties Increases the electrophilicity of the sulfur atom in the sulfonyl group due to its high electronegativity.Quantum chemical calculations (e.g., DFT) to determine charge distribution and molecular electrostatic potential.
Lipophilicity (logP) Can either increase or decrease lipophilicity depending on the overall molecular context.QSAR models and other predictive algorithms.
Binding Interactions Can act as a hydrogen bond acceptor and influence the strength of other non-covalent interactions.Molecular docking and MD simulations.
Metabolic Stability The C-F bond is very strong, which can block metabolic oxidation at that position.Not directly modeled but inferred from chemical principles.

Applications of 1 Methylbenzimidazole 2 Sulfonyl Fluoride in Organic Synthesis

Reagent for Functionalization and Derivatization of Complex Molecules

The electrophilic nature of the sulfonyl fluoride (B91410) moiety allows for its reaction with a variety of nucleophiles, making 1-Methylbenzimidazole-2-sulfonyl fluoride an excellent reagent for the introduction of the 1-methylbenzimidazole-2-sulfonyl group into other molecules. This functionalization can alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability, which is of particular interest in the development of new therapeutic agents. nih.gov

The benzimidazole (B57391) ring system is a core component of numerous biologically active compounds. nih.gov The introduction of a sulfonylated benzimidazole moiety can significantly impact the biological activity of a molecule. By reacting this compound with nucleophilic sites (e.g., amines, alcohols, phenols) on biologically relevant scaffolds, medicinal chemists can generate novel derivatives with potentially enhanced or modulated pharmacological profiles. nih.gov The sulfonyl group can act as a hydrogen bond acceptor and the benzimidazole core can participate in π-stacking interactions, both of which can influence binding to biological targets. nih.gov

Table 1: Examples of Sulfonyl Fluorides in the Functionalization of Biologically Relevant Scaffolds
Sulfonyl Fluoride ReagentTarget ScaffoldResulting FunctionalizationPotential Biological Impact
Phenylmethylsulfonyl fluoride (PMSF)Serine ProteasesCovalent modification of active site serineEnzyme inhibition nih.gov
Dansyl fluorideAmines in ProteinsFluorescent labelingProtein identification and quantification nih.gov
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)Serine ProteasesIrreversible inhibitionProtease activity studies nih.gov

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. wikipedia.org This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). nih.gov this compound is a potential reagent for LSF, enabling the introduction of the 1-methylbenzimidazole-2-sulfonyl moiety into a lead compound. The reactivity of the sulfonyl fluoride can be tuned to achieve chemoselective modification of specific functional groups within a complex molecule. rsc.org

Building Block in Heterocycle Synthesis

Beyond its role as a functionalizing agent, this compound can also serve as a versatile building block for the synthesis of more complex heterocyclic systems. The benzimidazole core provides a rigid scaffold that can be further elaborated, while the sulfonyl fluoride group can participate in a variety of chemical transformations.

The benzimidazole nucleus can be annulated to form fused polycyclic systems, or it can be a component of spirocyclic structures. rsc.orgnih.gov While direct examples involving this compound are not prevalent, the principles of intramolecular cyclization and cycloaddition reactions can be applied. For instance, a molecule containing both the this compound moiety and a suitably positioned nucleophile could undergo an intramolecular reaction to form a fused heterocyclic system. Similarly, the benzimidazole ring can be a component in the synthesis of spiro-fused frameworks. researchgate.net

Table 2: Potential Heterocyclic Systems from this compound
Reaction TypePotential ReactantResulting Heterocyclic System
Intramolecular CyclizationA molecule with a tethered nucleophileFused benzimidazole-containing heterocycle
[4+3] AnnulationSpiro-epoxyoxindolesSpirooxindole-fused benzimidazole rsc.org

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. researchgate.net While specific MCRs involving this compound are not extensively documented, the reactivity of the sulfonyl fluoride group suggests its potential as a component in such reactions. For example, it could act as an electrophilic partner in a reaction with multiple nucleophiles, leading to the rapid assembly of complex molecules containing the benzimidazole scaffold.

Development of Novel Linkers and Tagging Reagents

The unique reactivity of the sulfonyl fluoride group has led to its emergence as a "privileged warhead" in chemical biology. nih.govrsc.org This has spurred the development of sulfonyl fluoride-based reagents for a variety of applications, including as linkers for bioconjugation and as tags for labeling biomolecules.

The stability of the S-F bond, combined with its selective reactivity towards certain amino acid residues in proteins, makes sulfonyl fluorides ideal for these applications. nih.gov The concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions, has further expanded the utility of sulfonyl fluorides. researchgate.net this compound, with its embedded benzimidazole scaffold, offers the potential to develop novel linkers and tagging reagents with unique properties. The benzimidazole moiety could serve as a recognition element or impart desirable fluorescence or other physicochemical properties to the resulting bioconjugate.

Table 3: Potential Applications of this compound-Based Reagents in Chemical Biology
Reagent TypeApplicationPrinciple
Bifunctional LinkerAntibody-Drug Conjugates (ADCs)Covalent attachment of a cytotoxic drug to an antibody via SuFEx chemistry.
Fluorescent TagProtein LabelingCovalent labeling of proteins for imaging and tracking in living cells.
Activity-Based ProbeEnzyme ProfilingIrreversible binding to the active site of specific enzymes for activity monitoring.

Applications in Chemical Biology Probe Development (e.g., for target engagement, enzyme activity)

There is no specific information available in the reviewed scientific literature regarding the use of this compound as a chemical biology probe for applications such as target engagement or monitoring enzyme activity.

The sulfonyl fluoride moiety, in general, is a well-established reactive group for covalent chemical probes. These probes function by forming stable covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine (B10760008), and histidine. This covalent labeling allows for the study of protein function, target identification, and validation. For example, various aryl sulfonyl fluorides have been developed as probes to study enzymes and other proteins, but specific data for the 1-Methylbenzimidazole (B167850) derivative is not present in the available literature.

Radiochemistry Applications (e.g., as a precursor for 18F radiolabeling)

Similarly, there is no specific information in the current body of scientific literature on the use of this compound as a precursor for ¹⁸F radiolabeling in positron emission tomography (PET).

The general strategy for ¹⁸F radiolabeling of aryl sulfonyl fluorides involves the nucleophilic substitution of the corresponding sulfonyl chloride precursor with [¹⁸F]fluoride. This method has been applied to a variety of aromatic systems to produce PET imaging agents. These agents can be used to visualize and quantify biological processes in vivo. However, the synthesis and application of an ¹⁸F-labeled version of this compound have not been reported in the reviewed literature. Research in this area has focused on other heterocyclic and carbocyclic sulfonyl fluorides, with no specific mention of the benzimidazole scaffold in this context.

Advanced Research in Medicinal Chemistry Through 1 Methylbenzimidazole 2 Sulfonyl Fluoride

Design and Synthesis of Derivatives for Biological Target Engagement

Rational Design Based on Structure-Activity Relationships (SAR)

The rational design of novel derivatives of 1-methylbenzimidazole-2-sulfonyl fluoride (B91410) is heavily reliant on a thorough understanding of their structure-activity relationships (SAR). researchgate.netrroij.comnih.gov SAR studies systematically investigate how modifications to the chemical structure of a compound influence its biological activity, providing a roadmap for targeted drug design. nih.gov For the benzimidazole (B57391) scaffold, which is a core component of many biologically active compounds, including vitamin B12, SAR studies are crucial for optimizing therapeutic potential. researchgate.netnih.gov

The benzimidazole ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. rroij.com Key positions for modification include the N-1 methyl group, the benzene (B151609) ring of the benzimidazole nucleus, and the sulfonyl fluoride moiety. The versatility of the benzimidazole structure allows for substitutions at various positions on the ring system, which can significantly enhance the compound's ability to interact with viral targets. rroij.com

Key SAR insights for benzimidazole derivatives include:

Substitutions at the 2-position: This position is often critical for biological activity. The introduction of various substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity to target proteins. rroij.com

Modifications on the benzene ring (positions 4, 5, 6, and 7): The addition of electron-withdrawing or electron-donating groups to the benzene ring can impact the compound's pharmacokinetic properties, such as absorption and stability, as well as its target engagement. rroij.com

The N-1 substituent: The methyl group at the N-1 position of 1-methylbenzimidazole-2-sulfonyl fluoride can be replaced with other alkyl or aryl groups to explore new interactions with the target's binding pocket.

The sulfonyl fluoride group is a key feature of the parent compound, acting as a reactive "warhead" for covalent modification of target proteins. SAR studies in this context would also explore the impact of replacing the sulfonyl fluoride with other reactive groups or modifying its electronic environment to fine-tune its reactivity.

Below is an interactive data table summarizing hypothetical SAR data for derivatives of this compound, illustrating how different substitutions could impact biological activity.

DerivativeSubstitution at N-1Substitution on Benzene RingModification of Sulfonyl FluorideHypothetical Biological Activity (IC50)
Parent Compound -CH3None-SO2F100 nM
Derivative A -CH2CH35-Cl-SO2F50 nM
Derivative B -CH36-OCH3-SO2F200 nM
Derivative C -CH3None-SO2NH2>1000 nM

Scaffold Hopping and Bioisosteric Replacement Strategies

In addition to incremental modifications guided by SAR, medicinal chemists also employ more transformative strategies like scaffold hopping and bioisosteric replacement to discover novel chemotypes with improved properties. bhsai.org

Scaffold hopping involves replacing the central molecular core (the scaffold) of a known active compound with a structurally different one while aiming to retain or improve its biological activity. bhsai.org This strategy is particularly useful for escaping patent-protected chemical space, improving pharmacokinetic properties, or overcoming toxicity issues associated with the original scaffold. For this compound, a scaffold hopping approach might involve replacing the benzimidazole ring with other bicyclic heteroaromatic systems, such as indazole or imidazopyridine, while retaining the crucial sulfonyl fluoride warhead.

Bioisosteric replacement is a more subtle strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to similar biological effects. nih.govnih.gov This can be used to improve potency, selectivity, or metabolic stability. For instance, the benzimidazole core could be considered a bioisostere of other aromatic systems. researchgate.net In the context of this compound, bioisosteric replacements could include:

Replacing the nitrogen atoms in the imidazole (B134444) part of the benzimidazole ring with carbon, or vice versa, to create isomeric scaffolds.

Substituting the sulfonyl fluoride group with other electrophilic groups that can form covalent bonds with target proteins, such as sulfonate esters or other reactive moieties.

These strategies, often guided by computational modeling, allow for the exploration of a much broader chemical space, increasing the probability of identifying novel drug candidates with superior profiles. bhsai.org

Investigation of Molecular Mechanisms of Action (excluding clinical trials and safety profiles)

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is fundamental to their development as therapeutic agents. This involves elucidating how they interact with their biological targets at the atomic level.

Elucidation of Enzyme Inhibition or Receptor Binding Modes (e.g., covalent modification of active sites)

A key feature of this compound is the presence of the sulfonyl fluoride group, which is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues within the active site of a target protein. nih.gov This covalent modification leads to irreversible inhibition, which can result in a prolonged duration of action.

The sulfonyl fluoride moiety can react with several nucleophilic amino acid side chains, including:

Tyrosine: The hydroxyl group of tyrosine is a common target for sulfonyl fluorides.

Serine: The hydroxyl group of serine can also be targeted.

Lysine (B10760008): The ε-amino group of lysine can react with sulfonyl fluorides.

Threonine, Cysteine, and Histidine: These residues have also been shown to be modified by sulfonyl fluorides. nih.gov

Protein–Ligand Interaction Studies (e.g., using X-ray co-crystallography, computational docking)

To visualize and understand the interactions between this compound derivatives and their target proteins at an atomic level, researchers employ a combination of experimental and computational techniques.

X-ray co-crystallography is a powerful experimental method that can provide a high-resolution, three-dimensional structure of a ligand bound to its protein target. nih.govnih.gov This allows for the precise identification of all the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and the covalent bond formed by the sulfonyl fluoride group. This detailed structural information is invaluable for guiding further drug design efforts. nih.gov

Computational docking is a computer-based simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.netmdpi.com Docking studies can be used to:

Screen virtual libraries of compounds to identify potential new inhibitors.

Predict the binding mode of newly synthesized derivatives.

Understand the SAR of a series of compounds by correlating their predicted binding energies with their experimental activities.

For example, docking studies of benzimidazole derivatives into the active site of enzymes like EGFR have shown the importance of hydrogen bonding and hydrophobic interactions for stable binding. ukm.my The presence of a sulfonyl substituent has been shown to contribute to more stable protein-ligand complexes. ukm.my

The following interactive table presents hypothetical docking results for this compound and its derivatives against a target protein.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound Protein Kinase X-8.5Tyr234, Lys187, Asp298
Derivative A (with 5-Cl) Protein Kinase X-9.2Tyr234, Lys187, Asp298, Phe299
Derivative B (with 6-OCH3) Protein Kinase X-7.8Tyr234, Lys187

Exploration of Broad Biological Activities through Mechanism-Oriented Studies

The benzimidazole-sulfonyl scaffold is known to exhibit a wide range of biological activities. nih.govresearchgate.net Mechanism-oriented studies aim to understand the molecular basis for these diverse effects. By identifying the specific cellular pathways and molecular targets modulated by this compound and its analogs, researchers can uncover new therapeutic applications.

Benzimidazole-sulfonyl hybrids have been reported to possess a variety of biological activities, including:

Antibacterial and Antifungal Activity: These compounds can inhibit the growth of various pathogenic microorganisms. nih.govresearchgate.net The mechanism may involve the inhibition of essential microbial enzymes.

Anti-inflammatory Activity: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways. nih.gov

Antiproliferative Activity: The ability of these compounds to inhibit cell proliferation makes them interesting candidates for cancer research. nih.gov The mechanism could involve the inhibition of protein kinases or other enzymes involved in cell cycle regulation.

Carbonic Anhydrase and α-Amylase Inhibitory Activities: These specific enzyme inhibitory activities suggest potential applications in treating conditions like glaucoma or diabetes. nih.gov

The covalent nature of the sulfonyl fluoride group can contribute to high potency and prolonged duration of action across these different biological activities. Mechanism-oriented studies, combining techniques like proteomics, transcriptomics, and targeted biochemical assays, are essential for fully characterizing the therapeutic potential of this versatile chemical scaffold.

Anti-inflammatory and Analgesic Mechanisms

The potential anti-inflammatory and analgesic properties of this compound can be inferred from the activities of related benzimidazole and sulfonyl-containing compounds. The benzimidazole scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for these agents involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain and inflammation. It is plausible that this compound could act as a COX inhibitor, thereby reducing prostaglandin (B15479496) production and alleviating inflammatory responses and pain. Derivatives of 2-aminomethylbenzimidazole have demonstrated significant analgesic and anti-inflammatory activity, comparable to established drugs like nimesulide. mdpi.com

Furthermore, some benzimidazole derivatives are known to antagonize other mediators of inflammation, such as the bradykinin (B550075) receptor, or modulate cannabinoid receptors, which play a role in pain perception. The sulfonyl group, present in selective COX-2 inhibitors (e.g., celecoxib), could enhance the anti-inflammatory potency and selectivity of the molecule. A novel fluorophenyl benzimidazole (FPD) has been shown to exert anti-inflammatory effects by restoring levels of pro- and anti-inflammatory cytokines in hypertensive models. nih.gov

Antimicrobial and Antifungal Action Mechanisms

Benzimidazole derivatives are a well-established class of antimicrobial and antifungal agents. Their mechanism of action is often multifaceted. In bacteria, these compounds can interfere with essential cellular processes. For instance, some benzimidazole-sulfonyl hybrids exhibit potent activity against various Gram-positive and Gram-negative bacterial strains by potentially blocking DNA replication. nih.govnih.gov The sulfonyl fluoride moiety itself is a reactive group that can form covalent bonds with nucleophilic amino acid residues (like serine, lysine, or cysteine) in bacterial enzymes, leading to irreversible inhibition and cell death. Aromatic sulfonyl fluorides, particularly those with a nitro group, have been identified as a promising pharmacophore for developing new antibiotics against drug-resistant pathogens. nih.gov

In fungi, the primary target for benzimidazole compounds is often the microtubule system. They can inhibit the polymerization of tubulin, a protein essential for forming microtubules. This disruption interferes with cell division (mitosis) and other vital intracellular transport processes, ultimately leading to fungal cell death. Additionally, some benzimidazole-sulfonyl derivatives have shown potent antifungal activity against strains like Candida albicans and Aspergillus brasiliensis, with Minimum Inhibitory Concentration (MIC) values in the range of 32–64 μg/mL. researchgate.net The fluorine atom can enhance antimicrobial efficacy, as seen in fluorinated benzimidazoles which show improved activity over their non-fluorinated parent compounds. acgpubs.org

Potential Antimicrobial/Antifungal Targets Mechanism of Action Relevant Compound Class
Bacterial EnzymesCovalent inhibition via sulfonyl fluoride groupSulfonyl Fluorides nih.gov
Fungal TubulinInhibition of microtubule polymerizationBenzimidazoles nih.gov
Bacterial DNA ReplicationInterference with DNA synthesisBenzimidazole-Sulfonyl Hybrids nih.govnih.gov

Antiviral and Anticancer Mechanisms

The benzimidazole scaffold is present in several approved and experimental antiviral and anticancer drugs. Its structural similarity to purine (B94841) nucleotides allows it to interact with various biological targets involved in viral replication and cancer cell proliferation.

Antiviral Mechanisms: Certain benzimidazole derivatives can inhibit viral replication by targeting viral enzymes. For example, some 2-phenylbenzimidazole (B57529) compounds have been found to inhibit the NS5B RNA-dependent RNA polymerase (RdRp) of viruses like the Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV). researchgate.net This inhibition prevents the replication of the viral genome. It is conceivable that this compound could engage in similar interactions, potentially enhanced by the reactive sulfonyl fluoride group forming a covalent bond with the target enzyme.

Anticancer Mechanisms: In oncology, benzimidazole derivatives exhibit a range of mechanisms. Some, like the approved drug bendamustine, act as DNA alkylating agents, causing damage to cancer cell DNA and inducing apoptosis. nih.gov Others function as microtubule inhibitors, similar to their antifungal action, arresting cancer cells in mitosis and leading to cell death. nih.gov The sulfonyl fluoride group could confer a unique mechanism by acting as a "warhead" to covalently bind to and inhibit kinases or other enzymes crucial for cancer cell signaling and survival. Fluorinated benzimidazole derivatives have demonstrated micromolar inhibition against various cancer cell lines, including K-562 (leukemia) and MCF-7 (breast cancer), and were found to activate caspases, enzymes that execute apoptosis. researchgate.net

Other Mechanistic Pathways (e.g., PDE inhibition)

Beyond the aforementioned mechanisms, the benzimidazole framework has been successfully utilized to develop inhibitors of phosphodiesterases (PDEs). PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in cellular signaling. Inhibition of PDEs leads to increased levels of these messengers, which can have various therapeutic effects, including anti-inflammatory and bronchodilatory actions. Specifically, benzimidazole-based compounds have been identified as potent inhibitors of PDE4 and PDE10A. nih.govnih.gov Given its structure, this compound could potentially fit into the active site of a PDE enzyme, with the sulfonyl fluoride group offering a possibility for covalent inhibition, which could lead to prolonged therapeutic effects.

Modulating Fluorine Effects on Pharmacological Properties

The incorporation of a fluorine atom, as in the sulfonyl fluoride group, is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a drug candidate.

Impact on Metabolic Stability (S-F bond stability from a chemical perspective, not in vivo)

From a purely chemical standpoint, the sulfur-fluorine (S-F) bond in an aryl sulfonyl fluoride is exceptionally strong and stable. It is significantly more robust towards hydrolysis and thermolysis compared to the analogous sulfur-chlorine (S-Cl) bond in sulfonyl chlorides. This inherent stability means that the sulfonyl fluoride moiety is less likely to degrade under non-enzymatic physiological conditions. This chemical robustness is a key feature, allowing the molecule to remain intact until it reaches its biological target, where the sulfonyl fluoride can then act as a covalent warhead.

Influence on Electrostatic and Steric Interactions within Target Binding Sites

The fluorine atom has unique properties that can significantly influence how a molecule interacts with its biological target.

Electrostatic Interactions: Fluorine is the most electronegative element, creating a strong dipole in the carbon-fluorine (C-F) or sulfur-fluorine (S-F) bond. This localized negative potential can engage in favorable electrostatic interactions, such as dipole-dipole or hydrogen bonds (with suitable donors), within a protein's binding pocket. These interactions can increase binding affinity and selectivity for the target.

Future Perspectives and Emerging Research Directions for 1 Methylbenzimidazole 2 Sulfonyl Fluoride

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer enhanced reaction control, safety, and throughput compared to traditional batch methods. For 1-Methylbenzimidazole-2-sulfonyl fluoride (B91410), these technologies represent a significant opportunity to streamline its application in creating diverse molecular libraries.

Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for reactions involving sulfonyl fluorides. Automated flow-through processes have already been successfully developed for the production of secondary sulfonamides, demonstrating the potential for high-purity, library generation without the need for extensive purification. nih.gov Similar systems could be adapted for SuFEx reactions involving 1-Methylbenzimidazole-2-sulfonyl fluoride, enabling the rapid and systematic synthesis of derivatives. An automated platform could precisely control stoichiometry, reaction time, and temperature, allowing for the efficient coupling of the benzimidazole (B57391) core to a wide array of nucleophiles.

Furthermore, automated synthesis has been proven effective for the rapid production of complex peptide chains, completing hundreds of consecutive reactions in a matter of hours. nih.gov Integrating this compound into such systems could facilitate its use as a versatile linker or functionalization agent in the automated synthesis of modified peptides and other complex molecules, accelerating the discovery of new bioactive compounds.

Table 1: Potential Advantages of Integrating this compound with Advanced Synthesis Platforms

FeatureAdvantage in Flow ChemistryAdvantage in Automated Synthesis
Precision Precise control over reaction parameters (temperature, pressure, mixing).Accurate and repeatable dispensing of reagents.
Efficiency Increased reaction rates and yields due to high surface-to-volume ratios.High-throughput screening and library generation.
Safety Small reaction volumes minimize risks associated with hazardous reagents.Reduced manual handling of potentially reactive compounds.
Scalability Seamless scaling from laboratory to production by extending run time.Systematic exploration of a wide range of substrates and conditions.

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To fully harness the potential of automated and flow synthesis, the development of advanced, real-time analytical techniques is crucial. Process Analytical Technology (PAT) plays a central role in continuous flow processing by enabling in-line reaction monitoring for applications like self-optimization and kinetic analysis. chemrxiv.org For reactions involving this compound, real-time monitoring would provide invaluable data for process optimization and control.

A variety of spectrometric and chromatographic techniques, including UV-vis, infrared (IR), Raman spectroscopy, and high-performance liquid chromatography (HPLC), can be integrated into flow systems. nih.gov These methods allow for the continuous tracking of reactant consumption and product formation. For SuFEx reactions, which are often rapid, techniques like in-line IR or NMR spectroscopy could monitor the disappearance of the characteristic S-F bond stretch or changes in the aromatic signals of the benzimidazole core, respectively. chemrxiv.org This would enable precise determination of reaction endpoints, preventing over-reaction and the formation of impurities.

The integration of multiple PAT tools can provide a comprehensive understanding of complex reaction mixtures. chemrxiv.org For example, combining HPLC with mass spectrometry (LC-MS) would not only quantify the conversion to the desired product but also identify any byproducts, offering a complete picture of the reaction profile in real time. nih.gov

Exploration of Novel SuFEx and deFS Reagents Derived from the Core Structure

The true potential of this compound lies not only in its direct applications but also in its use as a scaffold for creating novel reagents. The benzimidazole core can be functionalized at various positions to tune the reactivity of the sulfonyl fluoride group or to introduce new functionalities.

By modifying the electronic properties of the benzimidazole ring—for instance, by introducing electron-withdrawing or electron-donating groups—it may be possible to create a library of SuFEx reagents with a range of reactivities. This would allow for finer control over reaction kinetics, enabling selective reactions in the presence of multiple competing nucleophiles. The benzimidazole structure itself has significant applications in pharmaceuticals, and derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govsemanticscholar.orgresearchgate.netnih.gov

Furthermore, the core structure could be engineered to develop novel "defluorosulfatase" (deFS) reagents. While SuFEx chemistry focuses on forming connections, deFS involves the cleavage of a sulfonate ester, a reaction with potential applications in the design of prodrugs or chemical probes that release an active molecule under specific physiological conditions. A modified this compound could be designed to react with a biological target and subsequently release a therapeutic agent.

Applications in Materials Science (e.g., polymer functionalization)

The robustness and efficiency of the SuFEx reaction make it an ideal tool for materials science, particularly in the synthesis and modification of polymers. sigmaaldrich.com Sulfonyl fluoride-containing monomers can be incorporated into polymer chains, and the pendant -SO₂F groups can then be used as handles for post-polymerization modification (PPM). researchgate.netacs.org This allows for the creation of functional materials with tailored properties.

This compound could be adapted to create novel monomers for polymerization. For example, a vinyl or other polymerizable group could be attached to the benzimidazole ring. The resulting polymer would feature pendant this compound units along its backbone. These units could then be functionalized via SuFEx reactions with a variety of molecules, including fluorescent dyes, cross-linking agents, or bioactive compounds. rsc.orgrsc.org This approach allows for the rapid construction of a library of functional polymers from a single parent polymer. acs.org Such materials could find applications in areas ranging from advanced coatings and adhesives to drug delivery systems and sensors for detecting explosives. researchgate.net

Table 2: Potential Polymer Architectures Incorporating this compound

Polymer TypeDescriptionPotential Application
Linear Polymers Chains with pendant benzimidazole-SO₂F groups for subsequent functionalization.Functional coatings, smart textiles.
Polymer Brushes Polymers grown from a surface, where the benzimidazole-SO₂F groups can be modified to alter surface properties.Biocompatible surfaces, sensors. rsc.org
Cross-linked Networks Using bifunctional nucleophiles to link polymer chains via SuFEx reactions, forming robust gels or thermosets.Hydrogels for drug delivery, high-performance resins.
Dendrimers Highly branched polymers where the terminal groups are functionalized using the benzimidazole-SO₂F moiety.Targeted drug delivery, catalysis.

Expanding the Scope of Late-Stage Functionalization in Complex Natural Products and Peptides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as natural products or drug candidates, at a late step in their synthesis. rsc.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The stability of sulfonyl fluorides and their selective reactivity make them excellent tools for LSF. rsc.orgresearchgate.net

This compound could serve as a versatile reagent for the LSF of complex biomolecules. For example, it could be used to modify nucleophilic residues (such as lysine (B10760008), tyrosine, or serine) on peptides and proteins. nih.gov The benzimidazole core itself may impart favorable properties, such as improved cell permeability or specific binding interactions.

The ability to selectively modify complex molecules opens up new avenues for creating novel therapeutics and chemical probes. For instance, attaching the this compound moiety to a peptide could enhance its stability or allow it to be linked to other molecules, such as imaging agents or cytotoxic drugs. nih.gov The sulfonyl fluoride group has been successfully used to target specific amino acid residues in proteins, enabling the development of highly selective covalent inhibitors. nih.gov This highlights the potential of this compound in the design of next-generation targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methylbenzimidazole-2-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves sulfonylation of 1-methylbenzimidazole using sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid derivatives under anhydrous conditions. Key steps include:

  • Substrate activation : Pre-functionalization of the benzimidazole core at the 2-position (e.g., lithiation or halogenation) to enhance reactivity with sulfonyl fluoride precursors.
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the sulfonyl fluoride derivative, with NMR and LC-MS for purity validation .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : To resolve bond lengths and angles, particularly the sulfonyl fluoride group’s geometry (e.g., S–O and S–F bond distances) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of benzimidazole protons due to electron-withdrawing sulfonyl fluoride).
  • FT-IR : Confirm S=O (1150–1250 cm⁻¹) and S–F (700–800 cm⁻¹) stretching vibrations .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactivity .

Q. What are the key reactivity patterns of the sulfonyl fluoride group in this compound?

  • Methodology :

  • Nucleophilic substitution : Test reactivity with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. Monitor reaction kinetics using HPLC .
  • Hydrolytic stability : Assess stability in aqueous buffers (pH 2–12) via LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How does the sulfonyl fluoride moiety influence the compound’s bioactivity in medicinal chemistry applications?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., sulfonamide, methylsulfanyl) and compare inhibitory activity against target enzymes (e.g., proteases or kinases) .
  • Covalent binding assays : Use mass spectrometry to identify adduct formation with cysteine or serine residues in target proteins .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodology :

  • Formulation optimization : Encapsulate the compound in liposomes or cyclodextrins to protect the sulfonyl fluoride group from hydrolysis .
  • Kinetic studies : Use stopped-flow spectroscopy to measure hydrolysis rates and identify stabilizing co-solvents (e.g., DMSO or PEG) .

Q. How can researchers resolve contradictions in reported biological activities of benzimidazole-sulfonyl derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
  • Orthogonal validation : Reproduce conflicting results using standardized protocols (e.g., identical enzyme concentrations and buffer systems) .

Q. What catalytic applications exist for sulfonyl fluoride derivatives in organic synthesis?

  • Methodology :

  • Click chemistry : Use as an electrophilic partner in SuFEx (Sulfur-Fluoride Exchange) reactions to generate sulfonate-linked bioconjugates .
  • Cross-coupling : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with boronic acids, leveraging the sulfonyl fluoride as a directing group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.